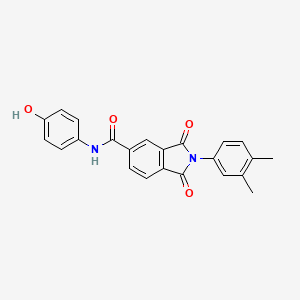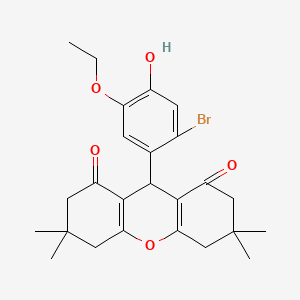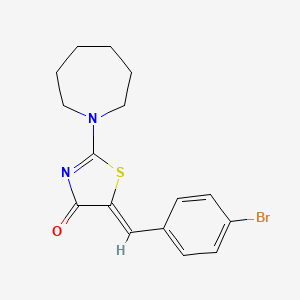![molecular formula C24H27N3O4 B3438953 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-N,N-dipropylbenzamide](/img/structure/B3438953.png)
2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-N,N-dipropylbenzamide
概要
説明
2-[3-(1,3-Dioxoisoindol-2-yl)propanoylamino]-N,N-dipropylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a phthalimide moiety and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-N,N-dipropylbenzamide typically involves the following steps:
Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Alkylation: The phthalimide is then alkylated with a suitable alkyl halide, such as 3-bromopropanoic acid, to introduce the propanoyl group.
Amidation: The resulting intermediate is then reacted with N,N-dipropylamine to form the final benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-[3-(1,3-Dioxoisoindol-2-yl)propanoylamino]-N,N-dipropylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules or as a reagent in chemical reactions.
作用機序
The mechanism of action of 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can act as a binding site, while the benzamide group can interact with active sites or allosteric sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phthalimide Derivatives: Compounds such as N-phenylphthalimide and N-methylphthalimide share the phthalimide core structure.
Benzamide Derivatives: Compounds like N,N-dimethylbenzamide and N,N-diethylbenzamide are structurally similar due to the benzamide group.
Uniqueness
2-[3-(1,3-Dioxoisoindol-2-yl)propanoylamino]-N,N-dipropylbenzamide is unique due to the combination of the phthalimide and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
特性
IUPAC Name |
2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-N,N-dipropylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-14-26(15-4-2)22(29)19-11-7-8-12-20(19)25-21(28)13-16-27-23(30)17-9-5-6-10-18(17)24(27)31/h5-12H,3-4,13-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXGDKWOBNAQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-dimethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3438889.png)

![2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE](/img/structure/B3438901.png)

![N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE](/img/structure/B3438909.png)
![5-[1,3-DIOXO-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOL-2-YL]-2-METHOXYPHENYL ACETATE](/img/structure/B3438923.png)
![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3438931.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-tert-butylphenoxy)acetamide](/img/structure/B3438936.png)
![methyl 4,5-dimethyl-2-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B3438941.png)
![4-methoxy-N'~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}benzohydrazide](/img/structure/B3438942.png)
![Ethyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate](/img/structure/B3438956.png)
![4-(4-methoxyphenyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B3438972.png)
![2-[(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3438975.png)
